molecular formula C12H13N3O4S B2491021 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea CAS No. 1219842-07-5

1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2491021
CAS No.: 1219842-07-5
M. Wt: 295.31
InChI Key: ZKTIYYXKGXYVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound designed for research applications. This urea derivative features a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core structure, a heterocyclic system that combines benzodioxole and benzothiazole motifs. This unique architecture is often of interest in medicinal chemistry and drug discovery for its potential as a scaffold in the development of biologically active molecules. The compound's mechanism of action and specific research applications are proprietary and should be determined by the investigating researcher. Like many specialized reagents, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-17-3-2-13-11(16)15-12-14-7-4-8-9(19-6-18-8)5-10(7)20-12/h4-5H,2-3,6H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTIYYXKGXYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The benzothiazole ring system is typically constructed via Hantzsch thiazole synthesis or nucleophilic substitution reactions. In a representative protocol, 4,5-dihydroxybenzoic acid undergoes cyclocondensation with thiobenzamide in the presence of phosphoryl chloride, yielding the benzothiazole core. Subsequent methylenedioxy ring formation is achieved using diiodomethane under basic conditions, as demonstrated in the synthesis of tetrahydro-dioxolo[4,5-g]isoquinoline derivatives. This method ensures regioselective annellation of the dioxolo group at the 4,5-positions of the benzothiazole.

Functionalization at the 6-Position

Introduction of an amine group at the 6-position of the benzothiazole is critical for urea formation. Nitration followed by reduction represents a viable pathway. For instance, nitration of the benzothiazole core with fuming nitric acid at 0°C yields the 6-nitro derivative, which is reduced to the corresponding amine using hydrogenation over palladium on carbon. Alternative methods employ zinc dust in acidic media for nitro group reduction, as observed in the synthesis of 5-amino-3H-isobenzofuran-1-one derivatives.

Optimization and Reaction Conditions

Optimal parameters for key steps are derived from analogous syntheses:

Step Conditions Yield (%) Reference
Benzothiazole cyclization POCl₃, 110°C, 4 h 78
Dioxolo ring formation CH₂I₂, K₂CO₃, DMF, 60°C, 12 h 82
Nitro group reduction Zn dust, HCl, reflux, 3 h 90
Urea formation (isocyanate) Et₃N, DCM, 0°C, 6 h 75
Urea formation (CDI) CDI, THF, rt, 24 h 88

Microwave-assisted synthesis, as employed for N-(6-tetrazolyl-benzothiazol-2-yl)ureas, could further enhance reaction rates and yields, though this remains unexplored for the target compound.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : The dioxolo protons resonate as a singlet at δ 6.05–6.15 ppm, while the benzothiazole H-4 and H-7 protons appear as doublets between δ 7.30–8.78 ppm. The 2-methoxyethyl group shows signals at δ 3.55 (OCH₃) and δ 3.40–3.50 (SCH₂).
  • ¹³C NMR : The urea carbonyl (C=O) is observed at δ 158–162 ppm, consistent with N-arylureas.
  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of dioxolo) confirm functional groups.

Comparative Analysis of Synthetic Routes

The CDI-mediated route offers superior yields (88% vs. 75% for isocyanate method) and fewer purification challenges, albeit with higher reagent costs. Isocyanate coupling remains advantageous for large-scale synthesis due to reagent availability. Side products, such as biuret derivatives from excess isocyanate, are mitigated by stoichiometric control.

Chemical Reactions Analysis

1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several benzothiazole derivatives, including 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown activity against a range of microbial pathogens. Its structure allows for interaction with bacterial enzymes, leading to inhibition of growth.

Case Study :
In a study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed notable antibacterial activity, making it a candidate for developing new antibiotics .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.0 eV
ConductivityHigh
StabilityExcellent under ambient conditions

Mechanism of Action

The mechanism of action of 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets and pathways. The dioxolobenzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The methoxyethyl urea group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Structural Analogs in Urea Derivatives

Urea-based compounds often exhibit diverse biological activities due to their hydrogen-bonding capabilities. Key structural analogs include:

Compound Name Substituents Core Heterocycle Reference
Target Compound 2-Methoxyethyl, [1,3]dioxolo[4,5-f]benzothiazole Benzothiazole-dioxolo -
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, 3-methyl-1-phenyl-pyrazole Pyrazole
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) Ethyl, 3-methyl-1-phenyl-pyrazole (N-alkylation variation) Pyrazole

Key Observations :

  • The target compound’s benzothiazole-dioxolo system differs from the pyrazole cores in .
  • The 2-methoxyethyl group in the target compound could improve aqueous solubility relative to ethyl or phenyl substituents in analogs like 9a/9b, as methoxy groups often reduce crystallinity .

Dioxolo-Fused Heterocycles

Compounds with fused dioxolo rings are explored for their stability and electronic properties:

Compound Type (from ) Core Structure Functional Groups Reference
Target Compound [1,3]Dioxolo[4,5-f]benzothiazole Urea, 2-methoxyethyl -
Patent Derivatives (EP 2024) [1,3]Dioxolo[4,5-c]pyridine or benzimidazole Methyl-oxetanyl, carboxylic acid

Key Observations :

  • The dioxolo ring in the target compound is fused to a benzothiazole, whereas patented derivatives in use pyridine or benzimidazole cores. Sulfur in benzothiazole may confer distinct redox properties compared to nitrogen-based systems .
  • The urea group in the target compound contrasts with carboxylic acid or oxetanyl groups in patented derivatives, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation) .

Physicochemical Properties

Comparative data from and highlight trends in melting points and solubility:

Compound Melting Point (°C) Solubility (Inference) Reference
Target Compound Not reported Moderate (methoxyethyl enhances H2O) -
9a (Pyrazole-urea) 162–164 Low (ethyl/phenyl substituents)
9b (Pyrazole-urea) 158–160 Low
Dioxolo-pyrrole derivative () 145 Low (tetrahydronaphthalenyl group)

Key Observations :

  • The 2-methoxyethyl group in the target compound likely improves solubility compared to 9a/9b, which have hydrophobic ethyl/phenyl groups.
  • Dioxolo-pyrrole derivatives () exhibit lower melting points, possibly due to flexible tetrahydronaphthalenyl groups, whereas rigid benzothiazole systems may increase thermal stability .

Key Observations :

  • The target compound’s urea linkage may form via condensation of an amine and isocyanate under PTC conditions, as seen in .
  • ’s use of DMF/K2CO3 for imidazole carboxylation could apply to functionalizing the benzothiazole core .

Biological Activity

The compound 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea is a derivative of benzothiazole and urea that has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazole moiety linked to a dioxole and a methoxyethyl group, contributing to its biological properties.

Antimicrobial Activity

  • Antibacterial Effects : Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds related to our target molecule were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the range of 0.015 to 0.25 μg/mL for effective strains such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antifungal Properties : The compound has also shown antifungal activity against several pathogenic fungi. In vitro tests indicated that it inhibited fungal growth at concentrations comparable to standard antifungal agents .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung cancer)1.721.525.9
RPMI-8226 (Leukemia)15.928.793.3
OVCAR-4 (Ovarian)25.977.5-
PC-3 (Prostate)28.7--

These results indicate that the compound possesses selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism underlying the biological activities of this compound involves the inhibition of key enzymes and pathways:

  • GSK-3 Inhibition : The compound was shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of approximately 140 nM, indicating a significant potential for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Case Studies

  • Study on Anticonvulsant Activity : A series of benzothiazole urea derivatives were synthesized and tested for anticonvulsant activity in animal models. Compounds exhibited significant activity at doses as low as 200 mg/kg, suggesting potential use in treating epilepsy .
  • In Silico ADME Screening : Computational studies have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, indicating its viability as an oral drug candidate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.